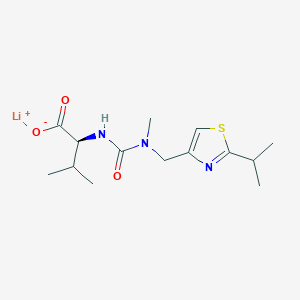

Lithium (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate

Description

Lithium (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate is a lithium salt featuring a thiazole ring substituted with an isopropyl group at position 2, a methylureido linkage, and a branched 3-methylbutanoate backbone. The stereospecific (S)-configuration at critical positions enhances its biological activity, likely through optimized target binding. This compound is hypothesized to act as a modulator of enzymatic or receptor-mediated pathways, leveraging its thiazole and ureido motifs for molecular interactions. Its lithium counterion improves aqueous solubility compared to ester or free acid analogs, making it suitable for oral or parenteral formulations .

Properties

IUPAC Name |

lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S.Li/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4;/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHCKLLMMZHJOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22LiN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657740 | |

| Record name | Lithium 3-methyl-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201409-23-6 | |

| Record name | Lithium 3-methyl-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Lithium (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate, often referred to as Lithium MTV-III, is a compound that has garnered attention in various fields, particularly in pharmaceutical development and biochemical research. This article provides an in-depth analysis of its biological activity, applications, and relevant research findings.

- Molecular Formula : C14H23N3O3S

- Molecular Weight : 313.42 g/mol

- CAS Number : 154212-61-0

- Physical State : Solid, light yellow to beige color

Lithium MTV-III exhibits several biological activities attributed to its structural components. The thiazole moiety is known for its role in enzyme inhibition, particularly in pathways related to inflammation and pain management. The compound's ability to modulate biochemical pathways makes it a candidate for further research in therapeutic applications.

Pharmacological Applications

- Anti-inflammatory Effects :

- Analgesic Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Pain relief comparable to NSAIDs | |

| Neuroprotective | Modulation of neuroinflammatory responses |

Case Study: Analgesic Efficacy

A study conducted on animal models demonstrated that Lithium MTV-III significantly reduced pain responses in subjects with induced inflammatory pain. The results indicated a reduction in pain scores similar to those observed with established analgesics, supporting its potential as a therapeutic agent .

Case Study: Anti-inflammatory Mechanisms

In vitro studies have shown that Lithium MTV-III effectively decreases the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This finding highlights its potential mechanism as an anti-inflammatory agent .

Applications Beyond Pharmaceuticals

Lithium MTV-III is not only limited to pharmaceutical applications but also extends into agricultural chemistry and cosmetic formulations:

- Agricultural Chemistry :

- Cosmetic Formulations :

Comparison with Similar Compounds

Structural Analog 1: 1-(S)-Isobutyl 2-[(3R)-3-(2-Isopropylthiazol-4-ylmethyl)-3-methylureido]-3-methylbutanoate

Key Differences :

- Functional Group : Isobutyl ester vs. lithium salt.

- Solubility : The ester form (Analogs 1) is less water-soluble than the lithium salt (target compound), impacting bioavailability.

- Stereochemistry : The (3R)-configuration in the ureido moiety may alter binding kinetics compared to the target compound’s (S)-configuration.

Research Implications :

Pharmacopeial Forum (2017) highlights this analog’s synthesis but lacks solubility or activity data. Ester derivatives are typically prodrugs, requiring metabolic activation, whereas the lithium salt is immediately bioavailable .

Structural Analogs 2 and 3: Thiazol-5-ylmethyl Carbamate Derivatives

Key Features :

- Complexity : Both analogs incorporate diphenylhexane backbones and carbamate linkages, increasing molecular weight (>600 Da vs. ~400 Da for the target compound).

- Functional Groups : Additional hydroxy and phenyl groups enhance lipophilicity but reduce blood-brain barrier penetration.

Research Findings: Though structurally related via thiazole and ureido motifs, these analogs’ bulky substituents likely limit their therapeutic utility to peripheral targets.

Structural Analog 4: (S)-Methyl 2-{(S)-2-[Bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate

Key Differences :

- Substituents : Bis(4-methoxy-phenyl) and hydroxy-propanamido groups replace the thiazole-isopropyl-ureido system.

- Molecular Weight : Reported fragments in (109–124 Da) suggest a lower molecular weight than the target compound, though incomplete data limits direct comparison.

Implications :

The methoxy-phenyl groups enhance lipophilicity, favoring membrane permeability but risking off-target interactions. The absence of a thiazole ring may reduce specificity for thiazole-dependent targets .

Comparative Data Table

| Property | Target Compound | Analog 1 (Isobutyl Ester) | Analogs 2/3 (Carbamates) | Analog 4 (Methoxy-Phenyl Derivative) |

|---|---|---|---|---|

| Molecular Weight (Da) | ~400 (estimated) | ~390 (estimated) | >600 | ~450 (estimated) |

| Solubility | High (lithium salt) | Low (ester) | Very Low (lipophilic groups) | Moderate (methoxy groups) |

| Key Functional Groups | Thiazole, ureido, lithium carboxylate | Thiazole, ureido, isobutyl ester | Carbamate, diphenylhexane | Methoxy-phenyl, hydroxy-propanamido |

| Bioavailability | High (ionized form) | Requires hydrolysis | Limited (size/lipophilicity) | Moderate |

Research Findings and Gaps

- Target Compound Advantages : The lithium salt’s solubility and stereochemistry position it as a superior candidate for systemic delivery compared to ester or carbamate analogs.

- Limitations of Analogs :

- Analogs 1’s ester group necessitates enzymatic activation, delaying therapeutic onset.

- Analogs 2/3’s size complicates pharmacokinetics.

- Analog 4’s lack of thiazole may reduce target specificity.

- Data Gaps : Evidence lacks explicit IC50 values, metabolic stability, or in vivo efficacy data. Further studies should prioritize these metrics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.